4-(6-Methoxynaphthalen-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(6-Methoxynaphthalen-2-yl)benzoic acid has been reported in the literature. For instance, a novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The synthesis involved a reaction between 2,2-diphenylethan-1-amine and naproxen .Scientific Research Applications
Synthesis and Characterization in Dendrimers and Dyes
4-(6-Methoxynaphthalen-2-yl)benzoic acid and its derivatives have been explored for their applications in the synthesis of chiral azobenzene dye-functionalized Janus dendrimers. These compounds exhibit broad absorption maxima in the visible region, confirmed by UV–vis and CD spectrometer analyses. Their thermal properties have been evaluated, showing potential for applications in materials science (Tuuttila et al., 2008).
Antibacterial Activity
A derivative, 2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide, has shown significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential in pharmaceutical research and development (Mamatha et al., 2011).
Anti-inflammatory and Analgesic Agents
Research into (S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives has opened new avenues in the search for non-ulcerogenic anti-inflammatory and analgesic agents. Among these compounds, certain derivatives have demonstrated promising activity without inducing gastric lesions, suggesting potential as new lead drugs in the treatment of inflammation and pain (Berk et al., 2009).
Corrosion Inhibition
Benzimidazole derivatives based on this compound have been synthesized and characterized for their role as efficient corrosion inhibitors for mild steel in HCl solution. These compounds not only offer a high degree of protection against corrosion but also provide insights into the mechanism of inhibition, which can be instrumental in developing new materials for industrial applications (Rbaa et al., 2020).
Photophysical Properties and Sensitized Emission
The photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives have been extensively studied, revealing their potential in the development of luminescent lanthanide complexes. These studies provide a foundation for the design of materials with optimized luminescent properties for applications in lighting and display technologies (Kim et al., 2006).
Mechanism of Action
Target of Action
The primary target of 4-(6-Methoxynaphthalen-2-yl)benzoic acid and its derivatives is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, the compound disrupts this pathway, leading to a decrease in the production of bacterial fatty acids. These fatty acids are essential components of the bacterial cell membrane, and their reduction can lead to cell death.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 5087±380 °C, a density of 1280±006 g/cm3 at 20 °C, and a pKa of 414±010 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of the FABI enzyme by this compound leads to a disruption in the bacterial fatty acid biosynthesis pathway . This disruption results in a decrease in the production of bacterial fatty acids, leading to bactericidal effects. Some derivatives of the compound have shown potent antibacterial activity against various bacterial strains, including Bacillus subtilis and Streptococcus pneumonia .
Properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(19)20/h2-11H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAKHWYFOPIVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.